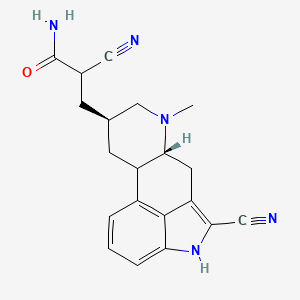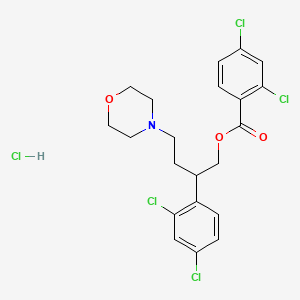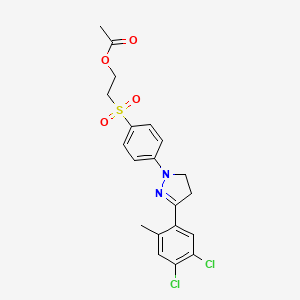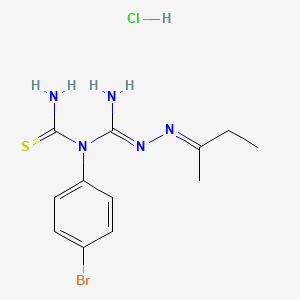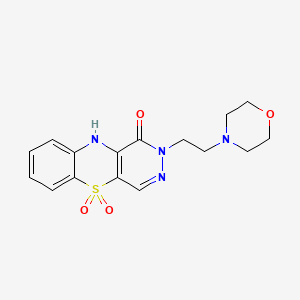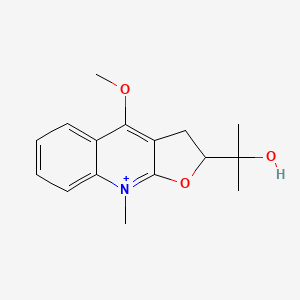
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate carboxylic acid with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the 1,3,4-oxadiazole-2-thione ring.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating diseases such as Alzheimer’s, cancer, and cardiovascular disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves their interaction with specific molecular targets and pathways. For example, as acetylcholinesterase inhibitors, they interact with the catalytic active site and peripheral anionic site of the enzyme, leading to the inhibition of acetylcholine breakdown. This results in increased acetylcholine levels, which can improve cognitive function in Alzheimer’s disease patients.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar heterocyclic structure but different substitution pattern.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring structure.
1,3,4-Triazole: Contains three nitrogen atoms in the ring structure.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azo group and dimethylamino phenyl substituents enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
特性
CAS番号 |
122352-02-7 |
|---|---|
分子式 |
C24H22N6OS |
分子量 |
442.5 g/mol |
IUPAC名 |
4-(dimethylamino)-N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H22N6OS/c1-16-6-4-5-7-21(16)26-27-22(17-10-14-20(15-11-17)30(2)3)25-19-12-8-18(9-13-19)23-28-29-24(32)31-23/h4-15H,1-3H3,(H,29,32) |
InChIキー |
ZXOGPPBRFPGXAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



